Pent-1-yn-3-amine

Description

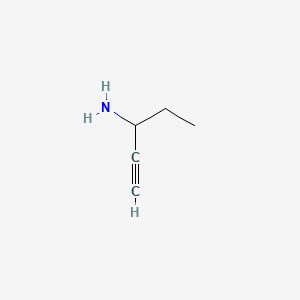

Structure

3D Structure

Properties

IUPAC Name |

pent-1-yn-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNZFDLOGHAYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326171 | |

| Record name | pent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-95-2 | |

| Record name | NSC525035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Pent-1-yn-3-amine: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Pent-1-yn-3-amine, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its unique structure, featuring both a primary amine and a terminal alkyne, allows for a wide range of selective chemical transformations, making it an important scaffold for the development of novel compounds, particularly in the pharmaceutical industry.[1]

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] The structure consists of a five-carbon chain with a triple bond starting at the first carbon (a terminal alkyne) and an amine group attached to the third carbon.

-

Chemical Formula: C₅H₉N[2]

-

Canonical SMILES: CCC(C#C)N[2]

-

InChI: InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3[2]

-

InChIKey: MSNZFDLOGHAYJE-UHFFFAOYSA-N[2]

Structure: ``` NH₂ | CH₃ - CH₂ - CH - C≡CH

Caption: Synthetic pathways of this compound.

References

An In-depth Technical Guide to Pent-1-yn-3-amine (CAS 5689-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-1-yn-3-amine is a bifunctional organic molecule featuring a terminal alkyne and a primary amine. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis. Its propargylamine motif is a known pharmacophore, particularly for the inhibition of flavin-dependent enzymes such as monoamine oxidase (MAO), highlighting its potential in the development of therapeutic agents. Furthermore, the presence of two distinct reactive sites allows for selective and sequential chemical modifications, making it an ideal scaffold for the creation of diverse molecular libraries and for applications in bioconjugation and materials science through "click chemistry." This guide provides a summary of its known properties, potential synthetic routes, and key applications in scientific research.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 5689-95-2 | PubChem[1][2] |

| Molecular Formula | C₅H₉N | PubChem[1][2] |

| Molecular Weight | 83.13 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| SMILES | CCC(C#C)N | PubChem[1][2] |

| InChI | InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3 | PubChem[1][2] |

| XLogP3 | 0.3 | PubChem[1][2] |

| Topological Polar Surface Area | 26 Ų | PubChem[1][2] |

| Complexity | 67.3 | PubChem[1][2] |

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound

Note: These are predicted values and may differ from experimental results.[3]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (Ethynyl H) | ~2.5 | Doublet of triplets (dt) | - |

| C-1 (Ethynyl C) | - | - | ~80 |

| C-2 (Ethynyl C) | - | - | ~85 |

| C-3 | ~3.5 | Triplet (t) | ~45 |

| H-3 | - | - | - |

| C-4 | ~1.6 | Multiplet (m) | ~30 |

| H-4 | - | - | - |

| C-5 | ~1.0 | Triplet (t) | ~10 |

| H-5 | - | - | - |

| NH₂ | Variable | Singlet (s, broad) | - |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the searched literature, its structure suggests plausible synthetic routes based on established organic chemistry reactions.

Potential Synthetic Pathways

Two common methods for the synthesis of primary amines are reductive amination and the Gabriel synthesis.

2.1.1. Reductive Amination of Pent-1-yn-3-one

A likely precursor to this compound is the corresponding ketone, pent-1-yn-3-one. The reductive amination of this ketone with ammonia would yield the target primary amine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ.

Figure 1: Generalized workflow for the synthesis of this compound via reductive amination.

2.1.2. Gabriel Synthesis

The Gabriel synthesis is another established method for preparing primary amines. This route would likely involve the reaction of a suitable 3-halopent-1-yne with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Figure 2: Proposed Gabriel synthesis route to this compound.

Chemical Reactivity and "Click Chemistry"

The bifunctional nature of this compound allows for a range of chemical transformations. The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The terminal alkyne is a versatile functional group that can participate in various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction enables the efficient and specific formation of a stable triazole linkage between the alkyne and an azide-containing molecule.

Figure 3: Application of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Applications in Drug Discovery and Medicinal Chemistry

Enzyme Inhibition

Derivatives of this compound are recognized for their potential as enzyme inhibitors. The propargylamine moiety is a well-established pharmacophore responsible for the irreversible inhibition of flavin-dependent enzymes like monoamine oxidase (MAO).[3] The terminal alkyne can act as a "suicide" substrate, forming a covalent bond with the enzyme's flavin cofactor, leading to irreversible inactivation.[3] This makes this compound a valuable starting material for designing potent and selective enzyme inhibitors for neurodegenerative diseases and other conditions.

Figure 4: Proposed mechanism of irreversible enzyme inhibition by a this compound derivative.

Scaffold for Molecular Libraries

The dual reactivity of this compound makes it an excellent scaffold for generating diverse molecular libraries for high-throughput screening. The amine and alkyne functionalities can be selectively and sequentially modified to introduce a wide range of substituents, allowing for the rapid exploration of chemical space in the search for new drug candidates.

Safety and Handling

Specific safety and handling data for this compound is limited. As with any chemical, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a promising, yet not extensively characterized, chemical entity with significant potential in medicinal chemistry and organic synthesis. Its value lies in its bifunctional nature, which allows for a wide range of chemical modifications and applications, from the development of enzyme inhibitors to its use in "click chemistry." Further research to establish robust synthetic protocols and to fully characterize its physicochemical and biological properties is warranted to unlock its full potential as a versatile building block for scientific discovery.

References

Spectroscopic Profile of Pent-1-yn-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-1-yn-3-amine is a small organic molecule featuring a primary amine and a terminal alkyne. These functional groups make it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its potential identification and characterization.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These values are estimated based on established correlation charts and the analysis of similar chemical structures.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Triplet | 1H | H-3 |

| ~2.2 | Singlet | 1H | H-1 |

| ~1.6 - 1.8 | Multiplet | 2H | H-4 |

| ~1.5 | Broad Singlet | 2H | -NH₂ |

| ~0.9 - 1.1 | Triplet | 3H | H-5 |

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~85 | C-2 |

| ~72 | C-1 |

| ~50 | C-3 |

| ~30 | C-4 |

| ~10 | C-5 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2900 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~2100 | Weak-Medium | C≡C stretch (terminal alkyne) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1000 - 1200 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 83 | Medium | [M]⁺ (Molecular Ion) |

| 82 | High | [M-H]⁺ |

| 54 | High | [M - CH₂CH₃]⁺ (α-cleavage) |

| 44 | Medium | [CH(NH₂)=CH₂]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a volatile, low-molecular-weight amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 10 to 200 to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be applied.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a predicted spectroscopic dataset and standardized methodologies for the analysis of this compound. While experimental verification is essential, this information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the identification and characterization of this and structurally related molecules. The synergistic use of NMR, IR, and MS, as outlined, provides a powerful approach for unambiguous structure elucidation.

References

An In-depth Technical Guide to Pent-1-yn-3-amine: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for Pent-1-yn-3-amine, a chemical compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

The fundamental molecular properties of this compound are crucial for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.

The molecular formula for this compound is C5H9N.[1][2] Its molecular weight has been determined to be 83.13 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C5H9N | PubChem[1][2] |

| Molecular Weight | 83.13 g/mol | PubChem[1] |

Note on Experimental Protocols and Visualizations:

The scope of this document is to provide the core molecular data for this compound. As such, detailed experimental protocols for its synthesis or analysis are beyond this guide's purview. Similarly, signaling pathways or experimental workflows are not applicable to the fundamental chemical properties of a single small molecule and are therefore not included.

References

An In-depth Technical Guide to the Structural Isomers of Pent-1-yn-3-amine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of pent-1-yn-3-amine, a versatile bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. We delve into the synthesis, physicochemical properties, and biological activities of these isomers, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships within this class of compounds.

Introduction

This compound and its structural isomers, possessing the molecular formula C₅H₉N, represent a class of compounds characterized by the presence of both an alkyne and an amine functional group. This unique combination imparts a rich and versatile chemical reactivity, making them valuable building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. The terminal or internal nature of the alkyne, coupled with the position of the amine group along the carbon chain, gives rise to a number of structural isomers, each with distinct properties and potential applications.

One of the most significant areas of interest for these compounds lies in their ability to act as enzyme inhibitors. The propargylamine moiety is a well-known pharmacophore found in several drugs, most notably as irreversible inhibitors of monoamine oxidase (MAO).[1] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease and depression.[1] This guide will explore the known properties and biological activities of various this compound isomers, providing a foundation for further research and development in this promising area.

Structural Isomers of this compound

The molecular formula C₅H₉N, with the constraint of containing one alkyne and one amine functional group, can result in several structural isomers. These can be broadly categorized as positional isomers, where the functional groups are located at different positions on the pentyl chain, and N-alkylated isomers, where smaller carbon chains are attached to the nitrogen atom.

The primary structural isomers of this compound are systematically listed below:

-

Positional Isomers of Pentynamine:

-

N-Alkylated Isomers:

-

N-Methylbut-2-yn-1-amine

-

N-Methylbut-3-yn-1-amine

-

N-Ethylprop-2-yn-1-amine

-

Physicochemical Properties

The structural variations among the isomers of this compound lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the tables below for easy comparison. It is important to note that much of the available data is computationally predicted, with experimental data being less common.

Table 1: General Properties of this compound Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5689-95-2 | C₅H₉N | 83.13 |

| Pent-2-yn-1-amine | 41282-41-1 | C₅H₉N | 83.13 |

| Pent-3-yn-1-amine | 91640-80-1 | C₅H₉N | 83.13 |

| Pent-4-yn-1-amine | 15252-44-5 | C₅H₉N | 83.13 |

| Pent-3-yn-2-amine | 853304-18-4 | C₅H₉N | 83.13 |

| Pent-4-yn-2-amine | 58456-49-8 | C₅H₉N | 83.13 |

| N-Methylbut-2-yn-1-amine | Not Available | C₅H₉N | 83.13 |

| N-Methylbut-3-yn-1-amine | 95064-91-8 | C₅H₉N | 83.13 |

| N-Ethylprop-2-yn-1-amine | 6943-44-8 | C₅H₉N | 83.13 |

Table 2: Physical Properties of this compound Isomers

| IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | (Predicted) | (Predicted) | (Predicted) |

| Pent-2-yn-1-amine | (Predicted) | (Predicted) | (Predicted) |

| Pent-3-yn-1-amine | (Predicted) | (Predicted) | (Predicted) |

| Pent-4-yn-1-amine | 118.0 ± 23.0 (Predicted)[4] | 0.859 (at 20 °C)[5] | (Not Available) |

| Pent-3-yn-2-amine | (Predicted) | (Predicted) | (Predicted) |

| Pent-4-yn-2-amine | (Predicted) | (Predicted) | (Predicted) |

| N-Methylbut-2-yn-1-amine | (Not Available) | (Not Available) | (Not Available) |

| N-Methylbut-3-yn-1-amine | (Not Available) | (Not Available) | (Not Available) |

| N-Ethylprop-2-yn-1-amine | 111 (at 760 mmHg)[6] | 0.802[6] | 1.427[6] |

Experimental Protocols

Synthesis of Pentynamine Isomers

The synthesis of pentynamine isomers can be achieved through various established methods for the preparation of propargylamines. The choice of a specific synthetic route depends on the desired isomer and the availability of starting materials.

General Protocol for the Synthesis of Primary Alkynylamines via Azide Reduction:

This method is suitable for preparing isomers such as pent-3-yn-1-amine and pent-4-yn-1-amine.[7]

-

Alkynyl Halide to Alkynyl Azide: To a solution of the corresponding alkynyl chloride or bromide (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium azide (1.2 eq). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reduction of Alkynyl Azide: The crude alkynyl azide is dissolved in a suitable solvent (e.g., THF or ethanol). A reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) is carefully added in portions at 0 °C. The reaction is then stirred at room temperature until the azide is fully reduced.

-

Quenching and Isolation: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the primary amine.

General Protocol for Reductive Amination:

This method can be employed for the synthesis of secondary and tertiary amines, as well as some primary amines from the corresponding ketones or aldehydes.[8]

-

Imine Formation: The alkynyl ketone or aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). Ammonia, a primary amine, or a secondary amine (1.1 eq) is added, along with a dehydrating agent or under conditions that favor imine formation.

-

In Situ Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added to the reaction mixture. The reaction is stirred at room temperature until the imine is completely reduced.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard procedures such as distillation or column chromatography.

Logical Flow for Synthesis of a Primary Pentynamine Isomer

Caption: A generalized workflow for the synthesis of primary pentynamine isomers.

Spectroscopic Characterization

The synthesized isomers can be characterized using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Terminal Alkynes (e.g., this compound, Pent-4-yn-1-amine): A sharp, characteristic C≡C stretch is expected around 2100-2260 cm⁻¹, and a strong, sharp ≡C-H stretch will appear around 3300 cm⁻¹.

-

Internal Alkynes (e.g., Pent-2-yn-1-amine, Pent-3-yn-1-amine): The C≡C stretch in the region of 2100-2260 cm⁻¹ will be present but may be weaker and less distinct than in terminal alkynes. The ≡C-H stretch will be absent.

-

Primary Amines (-NH₂): Two N-H stretching bands are typically observed in the range of 3300-3500 cm⁻¹.

-

Secondary Amines (-NH-): A single N-H stretching band is observed in the 3300-3500 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons adjacent to the amine and alkyne functionalities are characteristic. For example, the acetylenic proton of a terminal alkyne typically resonates around δ 2-3 ppm. Protons on the carbon adjacent to the nitrogen atom usually appear in the δ 2.5-3.5 ppm range.

-

¹³C NMR: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon atom bonded to the nitrogen of the amine group will also show a characteristic downfield shift.

-

Biological Activity: Monoamine Oxidase Inhibition

A significant body of research has focused on the role of propargylamines as inhibitors of monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B. These enzymes are responsible for the oxidative deamination of various neurotransmitters.[1] The inhibition of MAO, particularly MAO-B, is a key strategy in the management of Parkinson's disease.

The general mechanism of irreversible inhibition by propargylamines involves the formation of a covalent adduct with the FAD cofactor of the enzyme.

Signaling Pathway of Monoamine Oxidase and its Inhibition

Caption: The role of MAO in neurotransmitter metabolism and its inhibition.

Studies have shown that the structure of the alkynylamine plays a crucial role in its inhibitory potency and selectivity for MAO-A versus MAO-B. For instance, modifications to the N-alkyl group and the substitution pattern around the alkyne can significantly impact the inhibitory activity.[9] While specific IC₅₀ values for the individual isomers of this compound are not widely reported in the literature, the general class of N-alkyl-N-propargylamines has been shown to contain potent and selective MAO-B inhibitors.[9] Further research is warranted to systematically evaluate the MAO inhibitory profiles of the various this compound isomers.

Conclusion

The structural isomers of this compound represent a promising and versatile class of compounds for applications in both synthetic and medicinal chemistry. Their bifunctional nature allows for a wide range of chemical transformations, making them valuable intermediates. Furthermore, their potential as monoamine oxidase inhibitors highlights their relevance in the development of new therapeutics for neurodegenerative diseases. This technical guide has provided a foundational overview of the known isomers, their properties, and synthetic methodologies. It is our hope that this compilation of data and experimental protocols will stimulate further investigation into the therapeutic potential of this intriguing family of molecules.

References

- 1. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pent-3-yn-1-amine | C5H9N | CID 13756235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pent-3-yn-2-amine | C5H9N | CID 20392430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-戊炔-1-胺 ≥92.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemnet.com [chemnet.com]

- 7. Pent-3-yn-1-amine hydrochloride | 124618-80-0 | Benchchem [benchchem.com]

- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Nucleophilicity of the primary amine in "Pent-1-yn-3-amine"

An In-depth Technical Guide to the Nucleophilicity of the Primary Amine in Pent-1-yn-3-amine

Executive Summary

This compound is a bifunctional molecule featuring a primary amine and a terminal alkyne, making it a valuable building block in synthetic organic chemistry and drug discovery. The nucleophilic character of the primary amine is a critical determinant of its reactivity. This guide provides a detailed analysis of the factors governing the nucleophilicity of the amine in this compound. While specific quantitative kinetic data for this molecule is not extensively published, this paper extrapolates its expected reactivity based on established principles of physical organic chemistry. We will discuss the interplay of electronic and steric effects, present comparative data from related amine structures, detail a representative experimental protocol for quantifying nucleophilicity, and explore the molecule's synthetic applications, particularly in the context of drug development.

Understanding the Nucleophilicity of this compound

A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.[1][2] The nucleophilicity of the primary amine in this compound is governed by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by several structural factors, primarily electronic effects and steric hindrance.

The primary amine group itself is generally a potent nucleophile.[3] Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric hindrance around the nitrogen atom.[4] However, the substituents attached to the amine's carbon framework introduce electronic effects that significantly influence its reactivity.

Caption: Factors influencing the nucleophilicity of this compound.

Electronic Effects

The most significant electronic influence on the amine group in this compound comes from the adjacent terminal alkyne.

-

Inductive Effect of the Alkyne: The carbon atoms of the C≡C triple bond are sp-hybridized. Due to the higher s-character of sp-hybridized orbitals compared to sp² or sp³ orbitals, these carbons are more electronegative. This results in a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the neighboring carbon and, consequently, from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes the lone pair less available for donation to an electrophile, thereby decreasing the amine's nucleophilicity.[4][5] Electron-withdrawing groups are known to decrease the nucleophilicity of amines.[4]

-

Inductive Effect of the Ethyl Group: Conversely, the ethyl group attached to the chiral center is an electron-donating group (+I). It pushes electron density towards the nitrogen atom, which would typically enhance nucleophilicity.[4]

In this compound, the strong electron-withdrawing effect of the proximate alkyne is expected to dominate over the weaker donating effect of the ethyl group, leading to a primary amine that is less nucleophilic than a comparable simple alkylamine (e.g., pentan-3-amine).

Steric Effects

Steric hindrance plays a crucial role in determining the effectiveness of a nucleophile.[4] The primary amine (-NH₂) itself is small. The substituents at the α-carbon (the terminal alkyne and an ethyl group) create a local steric environment. While the linear geometry of the alkyne minimizes its bulk in one dimension, the overall steric demand is greater than that of a simple primary amine like ethylamine. However, as a primary amine, it remains significantly less hindered than analogous secondary or tertiary amines, a factor that generally favors its nucleophilic reactivity.[4]

Quantitative Nucleophilicity Data and Basicity Correlation

A general trend observed is that nucleophilicity increases with basicity (higher pKₐ of the conjugate acid, pKₐH).[5] The pKₐH for typical protonated primary alkylamines is around 10.6-10.7.[7] The electron-withdrawing alkyne group in this compound is expected to lower the basicity of the amine, resulting in a pKₐH value lower than that of a simple alkylamine. While the correlation between nucleophilicity and pKₐH is not always perfect, a lower pKₐH often suggests lower nucleophilicity.[6]

Table 1: Comparative pKₐH and Nucleophilicity Parameters for Selected Amines in Water

| Amine | Structure | pKₐH | Mayr Nucleophilicity Parameter (N) | Reference(s) |

|---|---|---|---|---|

| Ammonia | NH₃ | 9.24 | 9.5 | [5] |

| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9 | [5] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.54 | 13.3 | [5] |

| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | 12.0 | [5] |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 | 14.7 | [5] |

| this compound | HC≡CCH(NH₂)CH₂CH₃ | Predicted < 10.6 | Predicted < 13.3 | |

Data for this compound are predicted based on electronic effects.

The data clearly show how alkyl groups increase nucleophilicity compared to ammonia. The predicted lower nucleophilicity for this compound relative to n-propylamine is based on the strong -I effect of the alkyne group.

Experimental Protocol for Determining Nucleophilicity Parameters

A robust and widely cited method for quantifying the nucleophilicity of amines was developed by Herbert Mayr and colleagues.[6][8][9] The protocol involves measuring the second-order rate constants of the amine's reaction with a set of reference electrophiles (e.g., benzhydrylium ions) whose electrophilicity parameters (E) are known.

Methodology: Kinetic Measurements via Photometry

-

Preparation of Solutions:

-

Stock solutions of the reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) are prepared in a dry, inert solvent like acetonitrile.

-

Solutions of the amine (e.g., this compound) are prepared in the desired reaction solvent (e.g., water or acetonitrile). Buffer solutions are used for aqueous measurements to maintain a constant pH.

-

-

Kinetic Experiments:

-

The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette within a stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.

-

The disappearance of the intensely colored benzhydrylium cation is monitored over time by measuring the decrease in absorbance at its λₘₐₓ.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.

-

The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.

-

The nucleophilicity parameters N and s for the amine are then derived using the linear free-energy relationship: log k (20 °C) = s(E + N) .[6] This is achieved by plotting the measured log k₂ values for the amine against the known E parameters of the various reference electrophiles.

-

Caption: Experimental workflow for determining amine nucleophilicity parameters.

Applications in Drug Development and Synthesis

The bifunctional nature of this compound makes it a highly versatile building block in medicinal chemistry and materials science.[3] The presence of two distinct and orthogonally reactive functional groups—the nucleophilic primary amine and the terminal alkyne—allows for selective and sequential chemical transformations.

-

Nucleophilic Reactions: The primary amine can readily participate in a wide range of C-N bond-forming reactions, which are fundamental to the synthesis of many pharmaceutical agents.[1][3] These include:

-

Alkyne Reactions: The terminal alkyne provides a reactive handle for powerful coupling reactions:

-

Click Chemistry: The alkyne is an excellent partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction used to form stable triazole rings for bioconjugation and library synthesis.[3][10]

-

C-C Bond Formation: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent carbon nucleophile for building molecular complexity.[3]

-

This dual reactivity is highly advantageous in drug discovery for generating diverse molecular libraries to screen for biological activity. Aminoalkynes are key precursors for synthesizing nitrogen-containing heterocycles, which are prevalent scaffolds in a vast number of biologically active molecules.[3][10]

Conclusion

The nucleophilicity of the primary amine in this compound is a nuanced property dictated by a balance of competing factors. The strong electron-withdrawing inductive effect of the sp-hybridized carbons in the adjacent alkyne group is the dominant factor, reducing the electron density on the nitrogen and thus tempering its nucleophilic strength compared to simple alkylamines. This effect is partially offset by the electron-donating ethyl group and the low steric hindrance characteristic of a primary amine. For researchers in drug development, understanding this reactivity profile is crucial for harnessing the synthetic potential of this versatile bifunctional molecule, enabling its strategic use in the construction of complex molecular architectures and diverse chemical libraries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. science24.com [science24.com]

- 9. researchgate.net [researchgate.net]

- 10. Pent-3-yn-1-amine hydrochloride | 124618-80-0 | Benchchem [benchchem.com]

The Strategic deployment of Pent-1-yn-3-amine as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental cornerstones in the construction of complex molecular architectures with defined stereochemistry, which is often crucial for biological activity. Among these, propargylamines represent a particularly valuable class of intermediates due to the versatile reactivity of the alkyne and amine functionalities. This technical guide focuses on pent-1-yn-3-amine, a chiral propargylamine that has garnered significant interest as a versatile scaffold for the synthesis of a diverse array of bioactive molecules and complex natural products.

This compound possesses a stereogenic center at the carbon atom bearing the amine group (C3). The absolute configuration at this center can profoundly influence the biological activity and pharmacological profile of molecules derived from it. For instance, studies on analogous propargylamine-based enzyme inhibitors have demonstrated that one enantiomer can exhibit significantly higher potency and selectivity compared to its mirror image. This underscores the critical importance of developing efficient and highly stereoselective methods for the synthesis of enantiopure this compound and its derivatives.

This guide will provide a comprehensive overview of the key synthetic strategies to access enantiomerically enriched this compound, detail its applications as a chiral building block in the synthesis of complex targets, and provide detailed experimental protocols for seminal reactions.

Enantioselective Synthesis of this compound

The asymmetric synthesis of chiral propargylamines, including this compound, can be broadly approached through three main strategies: asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

1. Asymmetric Catalysis

Catalytic asymmetric methods offer the most elegant and atom-economical route to chiral molecules. For the synthesis of chiral this compound, two prominent catalytic strategies have emerged:

-

Copper-Catalyzed Asymmetric Addition of Alkynes to Imines: This method involves the direct addition of a terminal alkyne to an imine, catalyzed by a chiral copper complex. The in-situ formation of a copper acetylide, which then adds to the imine in an enantioselective manner, is the key step. Chiral ligands such as PyBox (bis(oxazolinyl)pyridine) are often employed to induce high levels of stereocontrol.[1][2][3]

-

Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reduction of Imines: This metal-free approach utilizes a chiral Brønsted acid to catalyze the asymmetric reduction of a pre-formed alkynyl imine. A Hantzsch ester or a dihydrophenanthridine derivative often serves as the hydride source.[4][5] The chiral phosphate anion forms a chiral ion pair with the protonated imine, directing the hydride transfer to one of the enantiotopic faces of the imine.

2. Diastereoselective Synthesis using Chiral Auxiliaries

This classical yet reliable strategy involves the temporary attachment of a chiral auxiliary to the amine or a precursor. The chiral auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to afford the desired enantiopure product. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and its derivatives have proven to be highly effective in directing diastereoselective alkylations of derived imines.[6][7]

3. Resolution of Racemic this compound

Resolution of a racemic mixture remains a practical approach for obtaining enantiopure compounds, especially when an efficient asymmetric synthesis is not available.

-

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective enantiomers of the amine.

-

Enzymatic Kinetic Resolution: Lipases are versatile enzymes that can catalyze the enantioselective acylation of amines in organic solvents. In a kinetic resolution, one enantiomer of the racemic amine reacts faster with an acyl donor (e.g., an ester) than the other, leading to a mixture of the acylated amine and the unreacted amine, both in enantiomerically enriched form. This method offers the advantages of mild reaction conditions and high enantioselectivity.[8][9]

Applications of Chiral this compound in Organic Synthesis

The synthetic utility of enantiopure this compound lies in the orthogonal reactivity of its terminal alkyne and primary amine functionalities. This allows for a wide range of transformations to construct complex nitrogen-containing molecules.

1. Synthesis of Chiral Nitrogen-Containing Heterocycles

The propargylamine scaffold of this compound is a versatile precursor for the synthesis of a variety of chiral nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Intramolecular cyclization reactions, triggered by the activation of the alkyne or the amine, can lead to the formation of pyrrolidines, piperidines, and other heterocyclic systems with high stereocontrol.[10]

2. Role in the Synthesis of Bioactive Molecules

While direct examples showcasing the use of enantiopure this compound in the synthesis of specific, named drug molecules were not prevalent in the surveyed literature, its structural motif is present in various biologically active compounds. The methodologies for its enantioselective synthesis are directly applicable to the preparation of key chiral intermediates for these targets. For example, the core structure is related to that of intermediates used in the synthesis of certain enzyme inhibitors and other pharmaceuticals.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantioselective synthesis of chiral propargylamines, which are analogous to and methodologically relevant for this compound.

Table 1: Copper-Catalyzed Asymmetric Addition of Terminal Alkynes to Imines

| Entry | Alkyne | Imine | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Phenylacetylene | N-Benzylidene-aniline | PyBox | 10 | Toluene | 48 | 85 | 92 | [1] |

| 2 | 1-Hexyne | N-Benzylidene-aniline | PyBox | 10 | Toluene | 72 | 78 | 88 | [1] |

| 3 | Trimethylsilyl-acetylene | N-Benzylidene-aniline | Quinap | 5 | Toluene | 24 | 91 | 90 | [3] |

Table 2: Chiral Phosphoric Acid Catalyzed Asymmetric Reduction of Alkynyl Imines

| Entry | Alkynyl Imine Substrate | Chiral Phosphoric Acid | Hydride Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ylidene)aniline | (R)-TRIP | Hantzsch Ester | 5 | Toluene | 24 | 95 | 96 | [4] |

| 2 | N-(1-(4-bromophenyl)-3-phenylprop-2-yn-1-ylidene)aniline | (S)-VAPOL-PA | Hantzsch Ester | 10 | CH2Cl2 | 48 | 88 | 91 | [1] |

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Entry | Racemic Amine | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (amine) (%) | ee (amide) (%) | Reference |

| 1 | 1-Phenylethylamine | Candida antarctica Lipase B | Ethyl acetate | Hexane | 24 | 50 | >99 | 98 | [8] |

| 2 | 1-(1-Naphthyl)ethylamine | Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 48 | 49 | 97 | >99 | [9] |

Experimental Protocols

Protocol 1: General Procedure for Copper/PyBox-Catalyzed Asymmetric Addition of a Terminal Alkyne to an Imine

This protocol is adapted from the work of Li and co-workers and is a representative procedure for the synthesis of chiral propargylamines.[1]

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the chiral ligand (e.g., PyBox, 0.02 mmol, 10 mol%).

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C7H8, 0.02 mmol, 10 mol%) is added to the tube.

-

Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

-

The imine (0.2 mmol, 1.0 equiv) is added to the catalyst mixture.

-

The terminal alkyne (0.24 mmol, 1.2 equiv) is then added dropwise via syringe.

-

The reaction mixture is stirred at the desired temperature (e.g., room temperature or 35 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired chiral propargylamine.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of an Alkynyl Imine

This protocol is based on the work of Rueping and others in the field of Brønsted acid catalysis.[4][5]

-

To a dry vial is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 5 mol%).

-

The alkynyl imine substrate (0.2 mmol, 1.0 equiv) and the Hantzsch ester (0.24 mmol, 1.2 equiv) are added to the vial.

-

Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the vial is sealed.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC.

-

Once the starting material is consumed, the solvent is removed under reduced pressure.

-

The residue is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched propargylamine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This is a general procedure adapted from literature protocols on the enzymatic resolution of amines.[8][9]

-

To a flask containing racemic this compound (1.0 mmol, 1.0 equiv) is added an organic solvent (e.g., hexane or toluene, 10 mL).

-

The lipase (e.g., Candida antarctica Lipase B, Novozym 435, typically 10-50 mg per mmol of substrate) is added to the solution.

-

The acyl donor (e.g., ethyl acetate or vinyl acetate, 0.5-1.0 equiv) is added to initiate the reaction. The amount of acyl donor is chosen to achieve approximately 50% conversion.

-

The reaction mixture is shaken or stirred at a controlled temperature (e.g., 30-45 °C) in an incubator shaker.

-

The progress of the reaction (conversion and enantiomeric excess of the remaining amine and the formed amide) is monitored by chiral GC or HPLC.

-

When the conversion reaches approximately 50%, the enzyme is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted amine and the acylated amine is separated by flash column chromatography or by an acid-base extraction procedure.

-

For acid-base extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted amine will be protonated and move to the aqueous layer. The acylated amine will remain in the organic layer. The aqueous layer is then basified (e.g., with 2 M NaOH) and extracted with an organic solvent to recover the enantiomerically enriched amine. The organic layer containing the amide can be separately worked up.

-

-

The enantiomeric purity of both the recovered amine and the amide (after hydrolysis) is determined by chiral GC or HPLC.

Visualizations

Diagram 1: General Workflow for the Enantioselective Synthesis of this compound

Caption: Synthetic routes to enantiopure this compound and its applications.

Diagram 2: Catalytic Cycle for Copper-Catalyzed Asymmetric Alkynylation of an Imine

Caption: Mechanism of Cu-catalyzed asymmetric alkyne addition to an imine.

Diagram 3: Mechanism of Chiral Phosphoric Acid (CPA) Catalyzed Imine Reduction

Caption: CPA-catalyzed asymmetric reduction of an imine via a chiral ion pair.

Chiral this compound is a valuable and versatile building block in modern organic synthesis. Its enantioselective synthesis can be achieved through various powerful strategies, including asymmetric catalysis and enzymatic resolution. The ability to access both enantiomers of this compound in high purity opens up avenues for the synthesis of a wide range of complex and biologically important molecules. The detailed protocols and methodologies presented in this guide are intended to provide researchers and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization [mdpi.com]

- 10. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Pent-1-yn-3-amine Derivatives

Abstract: The propargylamine moiety is a cornerstone in modern medicinal chemistry, recognized for its unique reactivity and presence in several approved drugs. Pent-1-yn-3-amine, a chiral propargylamine, serves as a versatile scaffold for synthesizing novel therapeutic agents. Its bifunctional nature, featuring a primary amine and a terminal alkyne, allows for extensive derivatization to explore a wide range of biological activities. This technical guide provides an in-depth analysis of the potential pharmacological applications of this compound derivatives, focusing on their roles as enzyme inhibitors for neurodegenerative diseases, as well as their emerging potential in anticancer and antimicrobial applications. The document summarizes quantitative biological data, details key experimental protocols, and visualizes critical mechanisms and workflows to support researchers and drug development professionals in this field.

Introduction: The Propargylamine Scaffold

The propargylamine functional group is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[1] Its unique chemical properties have led to its incorporation into a variety of drugs, particularly those targeting the central nervous system.[2] Compounds like Selegiline and Rasagiline, which contain a propargylamine core, are established treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3][4]

This compound is a valuable building block within this class. Its structure is characterized by two key reactive sites: a primary amine and a terminal alkyne.[5] This bifunctionality is highly advantageous for creating large, diverse libraries of compounds for drug screening.[5] Furthermore, the molecule possesses a chiral center at the C-3 position, making the stereochemistry of its derivatives a critical factor in their biological potency and selectivity.[5] For instance, studies on related propargylamine inhibitors have shown that one enantiomer can be significantly more potent than the other, underscoring the importance of stereoselective synthesis.[5]

Primary Biological Target: Monoamine Oxidase (MAO) Inhibition

The most well-documented activity of propargylamine derivatives is the inhibition of monoamine oxidases (MAOs), a family of flavin-containing enzymes crucial for the metabolism of neurotransmitters.[6]

Role of MAO in Neurodegenerative Diseases

MAOs exist in two isoforms, MAO-A and MAO-B, which catalyze the oxidative deamination of primary and secondary amines.[2] In the brain, this process degrades neurotransmitters like dopamine and serotonin.[6] An over-activity of MAOs, particularly MAO-B, is associated with neurodegenerative diseases and cognitive impairment.[2] This enzymatic action also produces toxic byproducts, including aldehydes and hydrogen peroxide (H₂O₂), which contribute to oxidative stress and neuronal damage.[2][6] Consequently, inhibiting MAO-B can increase neurotransmitter levels and reduce oxidative damage, making it a key therapeutic strategy for conditions like Parkinson's disease.[7][8]

Mechanism of Irreversible MAO Inhibition

The propargylamine motif is a well-known agent for the irreversible inhibition of flavin-dependent enzymes like MAO.[5] The terminal alkyne group acts as a "suicide substrate."[5] The mechanism involves the enzyme processing the propargylamine as if it were a normal substrate. This leads to the oxidation of the inhibitor by the flavin adenine dinucleotide (FAD) cofactor, generating a highly reactive intermediate.[8][9] This intermediate then forms a stable, covalent bond (adduct) with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5][9]

Caption: Mechanism of irreversible MAO inhibition by a propargylamine derivative.

Quantitative Data on MAO Inhibition

Numerous studies have synthesized and evaluated propargylamine derivatives for their MAO inhibitory activity. The data below, summarized from the literature, highlights the potency (IC₅₀ values) of various compounds. Lower IC₅₀ values indicate greater potency.

| Compound ID | Scaffold | Target | IC₅₀ (µM) | Reference |

| 1e | Salicylamide | AChE | 8.05 | [10] |

| 2d | Carbamate | BuChE | 25.10 | [10] |

| 2e | Carbamate | BuChE | 26.09 | [10] |

| 4a | Phenol | MAO-B | 3.95 | [10] |

| 4a | Phenol | MAO-A | ~10 | [10] |

| I-6h | Quinazoline | MAO-A | 0.62 | [2] |

| I-6e | Quinazoline | MAO-A | 0.82 | [2] |

| III-6a | Quinazoline | MAO-A | 2.60 | [2] |

| 17 | Pyridoxine-Resveratrol | hMAO-B | 0.01 | [8] |

| Rasagiline | (Reference) | hMAO-B | 0.0437 | [8] |

| Clorgyline | (Reference) | MAO-A | 0.05 | [2] |

Experimental Protocol: In Vitro MAO-A/B Inhibition Assay

This protocol describes a common fluorometric method for assessing the MAO inhibitory activity of test compounds.

Objective: To determine the IC₅₀ value of a test compound against human MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine)

-

Cofactor (FAD)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in potassium phosphate buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 50 µL of buffer containing the MAO-A or MAO-B enzyme.

-

Add 25 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add buffer with DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add 25 µL of the kynuramine substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction & Read Fluorescence: Stop the reaction by adding 100 µL of 1N NaOH. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: General workflow for an in vitro MAO inhibition assay.

Cholinesterase (AChE/BuChE) Inhibition

For complex neurodegenerative conditions like Alzheimer's disease, a multi-target-directed ligand (MTDL) approach is highly promising.[3][10] This involves designing a single molecule that can modulate multiple biological targets simultaneously. Propargylamine derivatives have been successfully designed to act as dual inhibitors of both MAO and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BuChE), which are also key targets in Alzheimer's therapy.[10]

Experimental Protocol: Ellman's Method for Cholinesterase Activity

The Ellman's method is a simple, reliable, and widely used colorimetric assay to measure cholinesterase activity.[10]

Objective: To determine the IC₅₀ value of a test compound against AChE or BuChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

AChE (from electric eel) or BuChE (from equine serum)

-

Phosphate buffer (pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

DTNB reagent

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Donepezil)

-

96-well clear microplates

-

Microplate spectrophotometer

Procedure:

-

Assay Setup: To the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BuChE solution to each well and incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition compared to the control (no inhibitor) and calculate the IC₅₀ value.

Potential Anticancer and Antimicrobial Activities

While neuroprotection is the most studied application, the propargylamine scaffold shows promise in other therapeutic areas.

Anticancer and Antimicrobial Potential

Research has indicated that certain propargylamine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as novel anticancer agents.[3] Additionally, the broad biological activity of amine-containing compounds makes them candidates for antimicrobial and antifungal screening.[11][12][13] Although data specifically for this compound derivatives is limited in this area, it represents a promising avenue for future investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against selected bacterial or fungal strains.

Materials:

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal (e.g., Amikacin, Ketoconazole)

-

Sterile 96-well microplates

-

Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Derivatization Strategies

The synthetic versatility of this compound is key to exploring its biological potential. The two primary functional groups can be selectively modified to create a wide array of derivatives.

-

Amine Group Reactions: The primary amine is a potent nucleophile and can readily undergo reactions such as acylation (to form amides), alkylation, and reductive amination.[5]

-

Alkyne Group Reactions: The terminal alkyne is highly versatile. It is an excellent partner in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form stable triazole rings, a reaction widely used in bioconjugation and drug discovery.[5]

Caption: Key derivatization sites on the this compound scaffold.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds in drug discovery. The existing body of research strongly supports their potential as potent, irreversible inhibitors of MAO-B, making them excellent candidates for the development of new therapies for neurodegenerative diseases. The ability to create multi-target ligands that also inhibit cholinesterases further enhances their therapeutic potential for Alzheimer's disease.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to optimize potency and selectivity for MAO and other targets.

-

Exploration of Novel Activities: The anticancer and antimicrobial potential of this compound class is underexplored and warrants systematic screening and evaluation.

-

Stereoselective Synthesis: Development of efficient synthetic routes to obtain enantiomerically pure derivatives is crucial for maximizing therapeutic efficacy and minimizing potential side effects.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrochloride | 50329-24-3 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Symptomatic and neuroprotective properties of the aliphatic propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal activity of allylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Propargylamines

For Researchers, Scientists, and Drug Development Professionals

Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Their prevalence in medicinal chemistry, particularly as components of enzyme inhibitors and central nervous system agents, underscores the importance of efficient and robust synthetic methodologies for their preparation. This in-depth technical guide provides a comprehensive review of the core strategies for propargylamine synthesis, with a focus on data-driven comparisons of methodologies and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of propargylamines can be broadly categorized into three primary strategies:

-

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: This is the most prominent and widely utilized method, involving a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine.[3][4][5]

-

Direct Alkynylation of Amines: These methods involve the formation of a C-C bond between an amine C-H bond (typically at the α-position) and a terminal alkyne.

-

Alkynylation of Imines and Imine Derivatives: This two-step approach involves the pre-formation or in situ generation of an imine or a related electrophile, followed by the nucleophilic addition of an acetylide.[6]

The A³ Coupling Reaction: A Powerful and Versatile Tool

The A³ coupling reaction stands out for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[4][7] The reaction is typically catalyzed by a variety of metal salts, with copper, gold, and silver being the most common.[5][8]

General Mechanism of the A³ Coupling Reaction

The catalytic cycle of the A³ coupling reaction generally proceeds through the following key steps:[5][7]

-

Activation of the Alkyne: The metal catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide.[7]

-

Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or, in the case of secondary amines, an iminium ion intermediate.[7]

-

Nucleophilic Attack: The metal acetylide undergoes a nucleophilic addition to the electrophilic carbon of the imine or iminium ion, forming the propargylamine product and regenerating the active catalyst.[5][7]

Variations of the A³ Coupling Reaction

The versatility of the A³ coupling has led to the development of several variations to address specific synthetic challenges, such as enantioselectivity, catalyst cost, and environmental impact.

1. Enantioselective A³ Coupling: The synthesis of chiral propargylamines can be achieved by employing chiral ligands in conjunction with the metal catalyst.[9] A variety of chiral ligands, including those based on pybox and quinap, have been successfully used to induce high levels of enantioselectivity.[9][10]

2. Metal-Free A³ Coupling: To circumvent the use of potentially toxic and expensive metal catalysts, metal-free A³ coupling protocols have been developed.[3] These reactions often utilize organocatalysts or are promoted by specific reaction conditions, such as the use of salicylaldehyde derivatives which can facilitate the reaction through hydrogen bonding interactions.[1][3] A notable example is the decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids under catalyst- and solvent-free conditions.[11][12][13]

3. Solvent-Free and Microwave-Assisted A³ Coupling: In line with the principles of green chemistry, solvent-free and microwave-assisted A³ coupling reactions have gained significant attention.[14][15] These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint.[16][17]

Data Presentation: A³ Coupling Reactions

The following tables summarize quantitative data for various A³ coupling methodologies, providing a comparative overview of their efficiency and substrate scope.

Table 1: Comparison of Metal Catalysts in A³ Coupling

| Catalyst (mol%) | Aldehyde | Amine | Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| CuI (5) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 2 | 95 | [16] |

| AuCl₃ (2) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 80 | 0.5 | 98 | [18] |

| AgI (3) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 100 | 12 | 85 | [8] |

| Zn(OTf)₂ (5) | Benzaldehyde | Piperidine | Phenylacetylene | Neat | 80 | 1.5 | 94 | [8] |

| NiCl₂ (10) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 12 | 82 | [19] |

Table 2: Substrate Scope of Copper-Catalyzed A³ Coupling

| Aldehyde | Amine | Alkyne | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 98 | [16] |

| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 92 | [16] |

| 2-Naphthaldehyde | Piperidine | Phenylacetylene | 94 | [16] |

| Benzaldehyde | Morpholine | Phenylacetylene | 96 | [16] |

| Benzaldehyde | Pyrrolidine | Phenylacetylene | 97 | [16] |

| Benzaldehyde | Piperidine | 1-Hexyne | 85 | [16] |

| Benzaldehyde | Piperidine | Trimethylsilylacetylene | 90 | [9] |

Experimental Protocols for A³ Coupling Reactions

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling under Solvent-Free Conditions [16]

-

To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.

Protocol 2: General Procedure for Metal-Free Decarboxylative A³ Coupling [11][12]

-

In a round-bottom flask, combine the ortho-hydroxybenzaldehyde (1.0 mmol), secondary amine (1.2 mmol), and alkynoic acid (1.1 mmol).

-

Heat the neat reaction mixture at 80 °C with stirring for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Purify the product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure propargylamine.

Direct Alkynylation of Amines

Direct C-H alkynylation of amines offers a more atom-economical approach to propargylamines by avoiding the pre-functionalization of the amine component.[20] These reactions typically involve the use of a copper catalyst in the presence of an oxidant to generate an iminium ion intermediate in situ, which then reacts with the alkyne.[21]

Data Presentation: Direct Alkynylation of Amines

Table 3: Copper-Catalyzed Direct Alkynylation of N,N-Dimethylanilines

| N,N-Dimethylaniline Derivative | Alkyne | Oxidant | Yield (%) | Reference |

| N,N-Dimethylaniline | Phenylacetylene | TBHP | 85 | [21] |

| 4-Methoxy-N,N-dimethylaniline | Phenylacetylene | TBHP | 88 | [21] |

| 4-Chloro-N,N-dimethylaniline | Phenylacetylene | TBHP | 75 | [21] |

| N,N-Dimethylaniline | 1-Hexyne | TBHP | 70 | [21] |

Experimental Protocol for Direct Alkynylation of Amines

Protocol 3: Copper-Catalyzed Oxidative Cross-Coupling of Dimethylanilines with Alkynes [21]

-

To a solution of the N,N-dimethylaniline (0.5 mmol) and terminal alkyne (0.6 mmol) in acetonitrile (2 mL) in a sealed tube, add CuBr (0.05 mmol, 10 mol%).

-

Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) dropwise to the reaction mixture.

-

Seal the tube and heat the reaction at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the propargylamine.

Alkynylation of Imines and Imine Derivatives

This strategy provides a reliable route to propargylamines, particularly when the corresponding aldehyde or amine for an A³ coupling is unstable or unreactive. The reaction involves the addition of a metal acetylide to a preformed or in situ generated imine.[6]

Data Presentation: Alkynylation of Imines

Table 4: Addition of Alkynes to Imines

| Imine | Alkyne Nucleophile | Catalyst/Promoter | Yield (%) | Reference |

| N-Benzylidene-aniline | Phenylacetylene + n-BuLi | - | 82 | [6] |

| N-Benzylidene-aniline | Phenylacetylene | CuI (5 mol%) | 90 | [6] |

| N-(4-Chlorobenzylidene)aniline | Phenylacetylene | CuI (5 mol%) | 88 | [6] |

| N-Benzylidene-methylamine | Phenylacetylene | CuI (5 mol%) | 75 | [6] |

Experimental Protocol for Alkynylation of Imines

Protocol 4: Copper-Catalyzed Addition of Terminal Alkynes to Imines [6]

-